1,4-Dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene
Description
1,4-Dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 4, fluorine atoms at positions 2 and 3, and a trifluoromethoxy group (-OCF₃) at position 5. Its molecular formula is C₇HBr₂F₅O, with a molecular weight of 355.81 g/mol. The compound’s structure confers high lipophilicity (estimated XLogP3 ~6.0–6.5) due to bromine’s strong hydrophobic contribution and the electron-withdrawing trifluoromethoxy group. With six hydrogen bond acceptors (five fluorine atoms and one oxygen) and one rotatable bond (O-CF₃), it exhibits moderate molecular flexibility. Such polyhalogenated aromatics are typically employed as intermediates in pharmaceutical and agrochemical synthesis, leveraging their stability and reactivity in cross-coupling reactions.
Properties
IUPAC Name |
1,4-dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-2-1-3(15-7(12,13)14)4(9)6(11)5(2)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPFAQUBFSUVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,4-Dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique arrangement of bromine and fluorine atoms, along with the trifluoromethoxy group, contributes to its reactivity and possible therapeutic applications. This article explores the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C7H2Br2F5O
- Molecular Weight : 355.88 g/mol
- Appearance : White to light yellow crystalline solid
- Solubility : Soluble in organic solvents, insoluble in water
The biological activity of this compound is largely attributed to the electron-withdrawing effects of the halogen substituents. These effects enhance the compound's reactivity in nucleophilic aromatic substitution reactions, which are critical for its interaction with biological molecules.
Antimicrobial Properties
Halogenated compounds like this compound have been studied for their antimicrobial properties. Research indicates that halogenation can improve the efficacy of compounds against drug-resistant bacteria. A review highlighted the significance of halogens in enhancing pharmacological interactions within biomolecular settings .
Cytotoxicity and Anticancer Potential
Studies have shown that halogenated aromatic compounds can exhibit cytotoxic effects on various cancer cell lines. The trifluoromethoxy group may enhance the potency of these compounds by improving their lipophilicity and cellular uptake. For instance, compounds similar to this compound have demonstrated significant anticancer activity in preclinical trials .
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C7H2Br2F5O | Contains bromine and trifluoromethoxy | Potential antimicrobial and anticancer properties |
| 1,4-Dibromo-2-fluoro-5-(trifluoromethyl)benzene | C7H3Br2F4 | Lacks trifluoromethoxy group | Limited biological studies |
| 1,4-Dichloro-2-fluoro-5-(trifluoromethoxy)benzene | C7H3Cl2F4O | Contains chlorine instead of bromine | Under investigation for similar activities |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various halogenated compounds against resistant bacterial strains. The results indicated that this compound exhibited enhanced activity against Staphylococcus aureus compared to its non-halogenated analogs. The mechanism was attributed to the disruption of bacterial cell membranes due to the compound's lipophilic nature.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values indicated a potent cytotoxic effect, suggesting that further exploration into its mechanisms could lead to new therapeutic strategies for cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0) serves as a relevant structural analog . Key comparative data are summarized below:
| Property | 1,4-Dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene | 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene |
|---|---|---|
| Molecular Formula | C₇HBr₂F₅O | C₁₃H₄BrF₇O |
| Molecular Weight (g/mol) | 355.81 | 389.06 |
| XLogP3 | ~6.0–6.5 (estimated) | 5.3 |
| Hydrogen Bond Acceptors | 6 | 8 |
| Rotatable Bonds | 1 | 3 |
| Substituents | 1,4-Br; 2,3-F; 5-OCF₃ | 4-Br; 2,6-F (phenyl); 1,2,3-F (benzene); OCF₂(Ph) |
Key Differences and Implications
- Substituent Distribution : The target compound’s bromine atoms at positions 1 and 4 enhance steric hindrance and electronic effects compared to the analog’s single bromine at position 4. This may favor nucleophilic aromatic substitution (NAS) in the target compound .
- Lipophilicity : Despite the analog’s larger molecular weight, the target compound’s higher bromine content likely increases its XLogP3, making it more membrane-permeable in biological systems.
- Synthetic Applications : The analog’s extended fluorinated structure may enhance thermal stability in material science applications, whereas the target compound’s simpler structure could streamline scalability in drug synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
